Antimony hydroxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

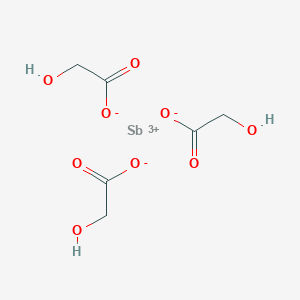

Antimony hydroxyacetate is a useful research compound. Its molecular formula is C6H9O9Sb and its molecular weight is 346.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Catalysis

Antimony hydroxyacetate is primarily utilized as a catalyst in various chemical reactions. Its ability to facilitate esterification and polymerization processes makes it valuable in the production of polyesters and other polymers. The compound acts by promoting the reaction between acids and alcohols, leading to the formation of esters, which are essential in the manufacturing of plastics and resins.

Table 1: Catalytic Applications of this compound

| Reaction Type | Description | Application Area |

|---|---|---|

| Esterification | Formation of esters from acids and alcohols | Polymer production |

| Polymerization | Initiation of polymer chains | Plastics manufacturing |

| Dehydration | Removal of water from reactants | Synthesis of organic compounds |

Environmental Applications

The environmental implications of antimony compounds, including hydroxyacetate, have been studied extensively. Research indicates that antimony can migrate from polyethylene terephthalate (PET) bottles into beverages, raising concerns about its safety in food packaging. This compound's role in environmental remediation is being explored, particularly in immobilizing antimony in contaminated soils.

Case Study: Migration Studies in PET Bottles

A recent study highlighted that antimony concentrations in bottled beverages increase with storage time and temperature. The research demonstrated that at elevated temperatures (60-70°C), the leaching of antimony from PET significantly increases, which could pose health risks to consumers .

Table 2: Environmental Impact Studies

Health and Toxicology Research

Antimony compounds, including hydroxyacetate, have been studied for their toxicological effects. The Agency for Toxic Substances and Disease Registry (ATSDR) has compiled data on the health risks associated with exposure to antimony. Research indicates that trivalent forms of antimony can exhibit different toxicological profiles compared to pentavalent forms, influencing their application in medical research .

Key Findings:

- Antimony exposure is linked to respiratory issues and skin irritation.

- Long-term exposure may lead to more severe health outcomes, necessitating careful monitoring of antimony levels in consumer products.

Material Science Applications

In material science, this compound has been explored as a precursor for synthesizing antimony-containing materials. These materials can exhibit unique properties beneficial for electronics and photonics applications.

Table 3: Material Science Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Electronics | Use in semiconductors | Enhanced conductivity |

| Photonics | Development of optical materials | Improved light transmission |

Propiedades

Número CAS |

17901-09-6 |

|---|---|

Fórmula molecular |

C6H9O9Sb |

Peso molecular |

346.89 g/mol |

Nombre IUPAC |

antimony(3+);2-hydroxyacetate |

InChI |

InChI=1S/3C2H4O3.Sb/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3 |

Clave InChI |

YXEDCURRROXRPL-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |

SMILES canónico |

C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |

Key on ui other cas no. |

17901-09-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.